molecular formula C14H11NO3S B6376990 2-Cyano-5-(4-methylsulfonylphenyl)phenol CAS No. 1261994-20-0

2-Cyano-5-(4-methylsulfonylphenyl)phenol

Cat. No.: B6376990
CAS No.: 1261994-20-0
M. Wt: 273.31 g/mol
InChI Key: XGOVUCBIGSDTHX-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-methylsulfonylphenyl)phenol is a synthetic aromatic compound featuring a phenol backbone substituted with a cyano group at the 2-position and a 4-methylsulfonylphenyl group at the 5-position.

Properties

IUPAC Name

2-hydroxy-4-(4-methylsulfonylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-19(17,18)13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOVUCBIGSDTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684947
Record name 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-20-0
Record name 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(4-methylsulfonylphenyl)phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(4-methylsulfonylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of 2-Cyano-5-(4-methylsulfonylphenyl)benzaldehyde.

    Reduction: Formation of 2-Amino-5-(4-methylsulfonylphenyl)phenol.

    Substitution: Formation of various substituted phenols depending on the substituent introduced.

Scientific Research Applications

2-Cyano-5-(4-methylsulfonylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The cyano group and the hydroxyl group play crucial roles in binding to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

a. 2-Cyano-5-(4-hydroxyphenyl)phenol

  • Structure : Differs by replacing the methylsulfonyl group with a hydroxyl (-OH) at the para position of the phenyl ring.
  • Properties : The hydroxyl group is electron-donating, increasing solubility in polar solvents. However, this may reduce stability under oxidative conditions compared to the methylsulfonyl variant.

b. 2-Cyano-5-(2,3-difluorophenyl)phenol

  • Structure : Contains a 2,3-difluorophenyl group instead of the methylsulfonylphenyl group.
  • Properties : Fluorine atoms enhance lipophilicity and metabolic stability. Molecular weight = 231.2 g/mol (vs. ~277.3 g/mol estimated for the methylsulfonyl analog).

c. Sulfonamide 24 (2-cyano-5-(4-N,N-dimethylphenylamino)penta-2,4-dienamide)

  • Structure: Shares a cyano group but incorporates a sulfonamide-linked dienamide chain.
  • Biological Activity: Exhibited moderate cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 85.31 µM), though less potent than 5-fluorouracil .

Data Tables

Table 1: Comparative Properties of Selected Analogues

Compound Name Substituent (5-position) Molecular Weight (g/mol) Key Biological Activity (IC₅₀) Source
This compound 4-methylsulfonylphenyl ~277.3 (estimated) N/A -
2-Cyano-5-(4-hydroxyphenyl)phenol 4-hydroxyphenyl ~227.2 Not reported
2-Cyano-5-(2,3-difluorophenyl)phenol 2,3-difluorophenyl 231.2 Discontinued
Sulfonamide 24 4-N,N-dimethylphenylamino N/A 85.31 µM (MDA-MB-231)

Table 2: Cytotoxicity of Sulfonamide/Cyano Hybrids ()

Compound ID Substituents HT-29 (IC₅₀, µM) MDA-MB-231 (IC₅₀, µM)
1b Cyano + acetamide 49.22 Not reported
8 5,6-dimethylbenzothiazole + acetamide 45.62 Not reported
24 Sulfonamide + dienamide Not reported 85.31
5-Fluorouracil (Control) - 28.50 25.40

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